Cas no 92-27-3 (2,3-Dihydroxynaphthalene-6-sulfonicacid)
2,3-Dihydroxynaphthalene-6-sulfonicacid Chemical and Physical Properties
Names and Identifiers
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- 6,7-Dihydroxynaphthalene-2-sulfonic acid
- BROMOSUCCINIC ACID
- 2,3-dihydroxynaphthalene-6-sulfonic acid
- 2,3-dihydroxynaphthalene-6-sulphonic acid
- 2-Naphthalenesulfonic acid,6,7-dihydroxy
- 2-sulfo-6,7-dihydroxynaphthalene
- 6,7-dihydroxy-naphthalene-2-sulfonic acid
- 6,7-Dihydroxy-naphthalin-2-sulfonsaeure
- 6,7-DiOH-2-naphthalenesulfonic acid
- ac. dihydroxy-2,3 sulfonique-6 naphtalene
- EINECS 202-142-0
- 2,3-Dihydroxy-6-naphthalenesulfonicacid
- 6,7-Dihydroxy-2-naphthalenesulfonic acid
- Coupler 2,3
- 2,3-Dihydroxynaphthalene-6-sulfonicacid
- 6,7-Dihydroxynaphthalene-2-sulphonic acid
- DTXSID4059047
- 2-Naphthalenesulfonic acid, 6,7-dihydroxy-
- DKJVSIITPZVTRO-UHFFFAOYSA-N
- SCHEMBL224178
- NS00039451
- 92-27-3
- DTXCID6048753
- DB-263748
-
- Inchi: 1S/C10H8O5S/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12/h1-5,11-12H,(H,13,14,15)
- InChI Key: DKJVSIITPZVTRO-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=C(C(=CC=2C=1)O)O)(=O)(=O)O
Computed Properties
- Exact Mass: 240.00900
- Monoisotopic Mass: 240.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: nothing
- Topological Polar Surface Area: 103A^2
Experimental Properties
- Density: 1.677
- PSA: 103.21000
- LogP: 2.57850
2,3-Dihydroxynaphthalene-6-sulfonicacid Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,3-Dihydroxynaphthalene-6-sulfonicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D267885-50mg |
2,3-Dihydroxynaphthalene-6-sulfonicacid |
92-27-3 | 50mg |
$ 205.00 | 2022-06-05 | ||
| TRC | D267885-100mg |
2,3-Dihydroxynaphthalene-6-sulfonicacid |
92-27-3 | 100mg |
$ 330.00 | 2022-06-05 | ||
| TRC | D267885-250mg |
2,3-Dihydroxynaphthalene-6-sulfonicacid |
92-27-3 | 250mg |
$ 655.00 | 2022-06-05 |
2,3-Dihydroxynaphthalene-6-sulfonicacid Related Literature
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1. Reactivity of [PPh4][Fe2(CO)6{μ-CPhCPhC(CF3)C(CF3)H}] toward electrophiles. X-Ray structure of [Fe2(CO)6{μ-CPhCPhC(CF3)CHC(OEt)2}], a product resulting from fluorine abstraction at a CF3 group and subsequent fluorine substitution by ethoxy-groupsJosep Ros,Xavier Solans,Carles Miravitlles,René Mathieu J. Chem. Soc. Dalton Trans. 1985 1981
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Shuai Guo,Jan Christopher Bernhammer,Han Vinh Huynh Dalton Trans. 2015 44 15157
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Xue Lü,Xi Chen,Zhi-Gang Ren,Jian-Ping Lang,Dong Liu,Zhen-Rong Sun Dalton Trans. 2011 40 7983
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Dirk Friedrich,Oliver Kluge,Marcus Kischel,Harald Krautscheid Dalton Trans. 2013 42 9613
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Shuaibing Li,Ruixia Wu,Kai Chen,Weidong Sun,Zhenzhen Li,Liang Zhou J. Mater. Chem. C 2021 9 11729
Additional information on 2,3-Dihydroxynaphthalene-6-sulfonicacid
Introduction to 2,3-Dihydroxynaphthalene-6-sulfonic Acid (CAS No. 92-27-3)
2,3-Dihydroxynaphthalene-6-sulfonic acid, identified by its Chemical Abstracts Service (CAS) number 92-27-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic sulfonic acid derivative has garnered considerable attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2,3-Dihydroxynaphthalene-6-sulfonic acid consists of a naphthalene core substituted with two hydroxyl groups at the 2 and 3 positions, and a sulfonic acid group at the 6 position. This unique arrangement imparts distinct chemical reactivity, making it a useful building block for constructing more complex molecules. The presence of both hydroxyl and sulfonic acid functionalities allows for diverse functionalization strategies, which are exploited in various synthetic pathways.
In recent years, 2,3-Dihydroxynaphthalene-6-sulfonic acid has been extensively studied for its potential applications in pharmaceuticals. Its derivatives have shown promise as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, researchers have explored its utility in developing novel antimicrobial agents and anti-inflammatory drugs. The sulfonic acid moiety, in particular, enhances water solubility and bioavailability, which are critical factors in drug formulation.
Moreover, the compound has found relevance in materials science, where its ability to form coordination complexes with metals makes it useful in catalysis and as a ligand in metal-organic frameworks (MOFs). These MOFs have applications ranging from gas storage to separation technologies, underscoring the versatility of 2,3-Dihydroxynaphthalene-6-sulfonic acid.
Recent advancements in green chemistry have also highlighted the importance of 2,3-Dihydroxynaphthalene-6-sulfonic acid as a sustainable building block. Its synthesis from renewable resources and its compatibility with environmentally friendly reaction conditions align with the growing emphasis on sustainable practices in chemical manufacturing. Researchers are actively investigating biocatalytic routes to produce this compound more efficiently while minimizing waste generation.
The pharmaceutical industry has been particularly interested in exploring the pharmacological properties of derivatives of 2,3-Dihydroxynaphthalene-6-sulfonic acid. Studies have demonstrated that modifications to its structure can lead to compounds with enhanced binding affinity to biological targets. For example, derivatives with optimized solubility and metabolic stability are being evaluated for their potential as kinase inhibitors and protease inhibitors. These findings highlight the compound's role as a key precursor in drug discovery efforts.
Another area of interest is the use of 2,3-Dihydroxynaphthalene-6-sulfonic acid in medicinal chemistry for designing molecules with improved pharmacokinetic profiles. The sulfonic acid group can be strategically positioned to modulate pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). This flexibility makes it an attractive candidate for developing next-generation therapeutics.
In conclusion, 2,3-Dihydroxynaphthalene-6-sulfonic acid (CAS No. 92-27-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical modifications, making it indispensable in pharmaceutical research and industrial applications. As research continues to uncover new uses for this compound, its significance is expected to grow further, driving innovation in synthetic chemistry and drug development.
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